![molecular formula C9H6FNOS3 B14387160 4-[(4-Fluorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one CAS No. 89570-14-9](/img/structure/B14387160.png)
4-[(4-Fluorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Fluorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a fluorophenyl group, a sulfanylidene group, and a dithiazolidinone ring, making it an interesting subject for research in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include sulfur, fluorobenzyl chloride, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Fluorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted fluorophenyl derivatives .
Aplicaciones Científicas De Investigación
4-[(4-Fluorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 4-[(4-Fluorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluorophenyl methyl sulfone
- 4-Fluoro-3-methylbenzenesulfonyl chloride
- 5-Fluoro-2-methylbenzenesulfonyl chloride
Uniqueness
4-[(4-Fluorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one stands out due to its dithiazolidinone ring, which imparts unique chemical properties and reactivity.
Propiedades
Número CAS |
89570-14-9 |
|---|---|
Fórmula molecular |
C9H6FNOS3 |
Peso molecular |
259.4 g/mol |
Nombre IUPAC |
4-[(4-fluorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one |
InChI |
InChI=1S/C9H6FNOS3/c10-7-3-1-6(2-4-7)5-11-8(12)14-15-9(11)13/h1-4H,5H2 |
Clave InChI |
OJOBUAQQNIXGSI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN2C(=O)SSC2=S)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


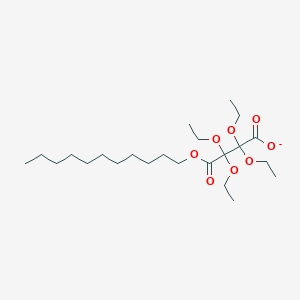
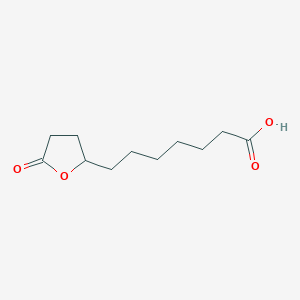
![5-[(But-2-en-1-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14387085.png)

![2-[Bis(carboxymethyl)amino]butanoic acid](/img/structure/B14387089.png)
![Bicyclo[6.2.1]undec-4-ene](/img/structure/B14387090.png)
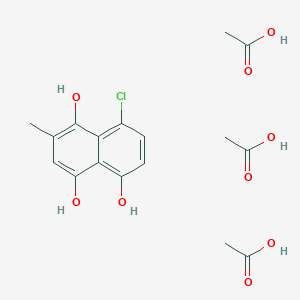
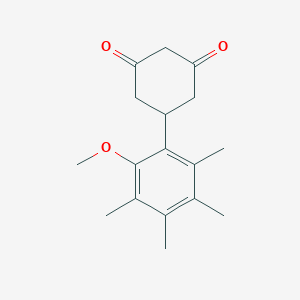
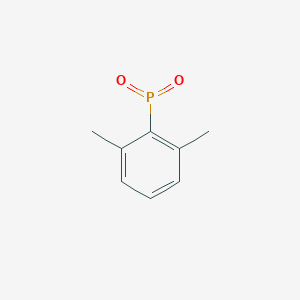


![8,9-Dimethyl-2-azaspiro[5.5]undec-8-ene](/img/structure/B14387139.png)


